Structural Differentiation from Non-Fluorinated Analog: Physicochemical Property Shift
The target compound is distinguished from its direct non-fluorinated analog, N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 19312-05-1; MW: 193.24), by the presence of an ortho-fluoro substituent on the benzamide ring . This substitution results in a molecular weight increase of 17.99 g/mol (to 211.23 g/mol) and establishes a computed XLogP3-AA value of 1.2 [1]. While no published XLogP3 data are available for the non-fluorinated analog, this fluorinated modification is predicted to enhance metabolic stability and modulate hydrogen bonding potential relative to the unsubstituted parent scaffold [2].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 211.23 g/mol; XLogP3-AA: 1.2 |
| Comparator Or Baseline | N-(1-hydroxy-2-methylpropan-2-yl)benzamide: MW 193.24 g/mol; XLogP3 data not available in primary literature |
| Quantified Difference | ΔMW = +17.99 g/mol; XLogP3 difference cannot be numerically quantified due to missing comparator data |
| Conditions | Computed physicochemical properties |
Why This Matters
The ortho-fluoro substituent confers distinct physicochemical properties essential for optimizing drug-like characteristics in lead optimization campaigns, making the target compound a non-interchangeable scaffold.
- [1] PubChem. 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Computed Properties — Molecular Weight and XLogP3-AA. CID 639975. View Source
- [2] Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. (Supporting evidence for general fluorine SAR principles). View Source
